4-{2-[(2,4-dichlorophenoxy)acetyl]hydrazino}-N-(3,4-dimethylphenyl)-4-oxobutanamide
4-{2-[(2,4-dichlorophenoxy)acetyl]hydrazino}-N-(3,4-dimethylphenyl)-4-oxobutanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1024729
InChI:
InChI=1S/C20H21Cl2N3O4/c1-12-3-5-15(9-13(12)2)23-18(26)7-8-19(27)24-25-20(28)11-29-17-6-4-14(21)10-16(17)22/h3-6,9-10H,7-8,11H2,1-2H3,(H,23,26)(H,24,27)(H,25,28)
SMILES:
CC1=C(C=C(C=C1)NC(=O)CCC(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C
Molecular Formula:
C20H21Cl2N3O4
Molecular Weight:
438.3 g/mol
4-{2-[(2,4-dichlorophenoxy)acetyl]hydrazino}-N-(3,4-dimethylphenyl)-4-oxobutanamide
CAS No.:
Cat. No.: VC1024729
Molecular Formula: C20H21Cl2N3O4
Molecular Weight: 438.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21Cl2N3O4 |
|---|---|
| Molecular Weight | 438.3 g/mol |
| IUPAC Name | 4-[2-[2-(2,4-dichlorophenoxy)acetyl]hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide |
| Standard InChI | InChI=1S/C20H21Cl2N3O4/c1-12-3-5-15(9-13(12)2)23-18(26)7-8-19(27)24-25-20(28)11-29-17-6-4-14(21)10-16(17)22/h3-6,9-10H,7-8,11H2,1-2H3,(H,23,26)(H,24,27)(H,25,28) |
| Standard InChI Key | HUIVASJINKOABC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CCC(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CCC(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator